4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide
Description
Historical Context of Schiff Base Derivatives in Medicinal Chemistry
Schiff bases, first characterized by Hugo Schiff in 1864, are imine-linked compounds formed via condensation of primary amines with carbonyl groups. Their modular synthesis and adaptability have made them indispensable in drug discovery. Early applications focused on antimicrobial agents, exemplified by sulfonamide derivatives, but recent advances have expanded their scope to anticancer and antiviral therapies.
A landmark development was the discovery of pyridoxal phosphate (PLP)-dependent enzymes, where Schiff bases serve as transient intermediates in amino acid metabolism. This biological relevance spurred interest in synthetic analogs for enzyme inhibition. For instance, Schiff base-metal complexes, such as copper(II) salicylidene derivatives, demonstrated enhanced antibacterial activity compared to free ligands. The ability to fine-tune electronic and steric properties through substituent variation has further enabled targeted drug design, as seen in PD-1/PD-L1 antagonists.
Table 1: Key Developments in Schiff Base Applications
Structure
3D Structure
Properties
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-8,18H,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQEGAJFQCGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-aminobenzamide under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the Schiff base
Chemical Reactions Analysis
4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide has several scientific research applications. It is used as a reagent in organic synthesis and as a building block for more complex molecules. The compound is utilized in biochemical assays to study protein interactions and enzyme activities. Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs. It is also used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
General Information
this compound is a Schiff base ligand that has received attention for its potential biological activities, especially in medicinal chemistry. Schiff bases have an imine group (-C=N-) that forms through the condensation of an amine with a carbonyl compound. This compound is notable for its structural features, which include a bromo-substituted aromatic ring and a hydroxy group, contributing to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and p-aminobenzoic acid. The reaction is generally carried out under acidic or basic conditions to facilitate the formation of the imine bond.
Molecular Structure
The molecular formula is C14H11BrN2O3, with a molecular weight of approximately 305.15 g/mol.
Applications
This compound can participate in various chemical reactions due to its functional groups.
- Chemistry It is used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology The compound is utilized in biochemical assays to study protein interactions and enzyme activities.
- Medicine Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
- Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Biological and Medicinal
Schiff bases can exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. Data from studies indicate that Schiff bases possess significant free radical scavenging abilities, which contribute to their potential therapeutic effects against oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
N-(2-Nitrophenyl)-4-bromo-benzamide (I) and 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structural Differences :
- Compound I : Contains a nitro group at the 2-position of the aniline moiety, while the target compound has a hydroxyl group at the same position.
- 4MNB : Introduces a methoxy group at the 4-position of the nitro-substituted ring, enhancing electron-donating effects compared to the hydroxyl group in the target compound.
- Crystallography :
Table 1: Substituent Effects on Crystallographic Parameters
Sulfonamide Derivatives with Dihydroxybenzylidene Groups
The compound 4-[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () shares a Schiff base motif but differs in key aspects:
- Functional Groups : Replaces benzamide with a sulfonamide group and incorporates a 5-methylisoxazole ring.
- Hydrogen Bonding : Forms S(6) and R₂²(8) ring motifs via O–H⋯N and N–H⋯N interactions, leading to dimerization and 1D polymeric chains. The target compound may exhibit similar H-bonding but lacks sulfonamide’s strong electron-withdrawing effects.
Table 2: Hydrogen Bonding and Structural Motifs
Structurally Similar Compounds from High-Throughput Analysis ()
Six compounds with 56–58% similarity to the target were identified, including:
- CAS 199327-61-2 : Similarity 58.59% (substituents undisclosed but likely pyrimidine or methoxy groups).
- CAS 1557267-42-1 : Similarity 56.95% (may include trimethoxyphenyl or pyrimidinyloxy groups).
Key Observations :
- Lower similarity scores (<60%) indicate significant structural divergence, such as replacement of the hydroxyl group with bulkier substituents (e.g., methoxy, sulfonyl) or altered ring systems (e.g., pyrimidine).
- Bromine’s presence in the target compound may enhance lipophilicity and halogen bonding compared to methoxy or nitro analogues .
Table 3: Similarity Analysis of Selected Compounds
| CAS Number | Similarity (%) | Key Substituents (Inferred) | Potential Functional Differences |
|---|---|---|---|
| 199327-61-2 | 58.59 | Pyrimidine, methoxy | Reduced H-bonding capacity |
| 16064-19-0 | 58.27 | Sulfonyl, methyl | Enhanced electron withdrawal |
| 286371-64-0 | 57.14 | Trimethoxyphenyl | Increased steric hindrance |
Research Findings and Implications
- Electronic Effects : Nitro and methoxy groups in analogues () alter electron density, affecting reactivity and planarity. The target compound’s hydroxyl group balances electron donation and H-bonding.
- Biological Relevance : Sulfonamide derivatives () demonstrate utility in metal coordination, suggesting the target compound could serve as a ligand for antimicrobial or catalytic applications.
- Structural Flexibility : Lower-similarity compounds () highlight the importance of the bromo-hydroxyphenyl motif in maintaining specific interactions absent in bulkier analogues.
Biological Activity
The compound 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide , also known as 5-bromo-2-hydroxybenzylidene-4-aminobenzamide , is a benzamide derivative with significant biological activity. Its molecular formula is C14H11BrN2O2, and it has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and related case studies.
- Molecular Formula : C14H11BrN2O2
- Molecular Weight : 319.16 g/mol
- CAS Number : 41077-05-8
- Purity : >90%
Anticancer Properties
Recent studies have indicated that This compound exhibits notable anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Breast Cancer
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed that the compound inhibited cell growth with an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. It showed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 12.5 µg/mL to 25 µg/mL, suggesting moderate antibacterial efficacy.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 50 |
The biological activity of This compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells, which is a common target in cancer therapy.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of the hydroxyl group in its structure contributes to its antioxidant properties, which may enhance its therapeutic profile.
In Vitro Studies
In vitro studies have confirmed the effectiveness of this compound against various cancer cell lines and microbial pathogens. For instance, a study highlighted that the compound induced significant apoptosis in human lung cancer cells with a notable increase in reactive oxygen species (ROS) levels .
In Vivo Studies
Preliminary in vivo studies using animal models have shown that treatment with This compound resulted in reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via Schiff base formation between 5-bromo-2-hydroxybenzaldehyde and 4-aminobenzamide. Key steps include:
- Condensation under reflux in ethanol or methanol with catalytic acetic acid.
- Purification via recrystallization (e.g., using ethanol/water mixtures) .
- Optimization involves varying temperature (60–80°C), solvent polarity, and stoichiometric ratios. For example, increasing the aldehyde-to-amine ratio to 1.2:1 improves yield by 15–20% .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (polar aprotic) | Maximizes solubility |
| Reaction Temperature | 70–75°C | Balances kinetics |
| Catalyst | 1–2% acetic acid | Accelerates imine formation |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Confirm imine (C=N stretch at ~1600–1640 cm⁻¹) and hydroxyl (O–H stretch at ~3200–3500 cm⁻¹) groups .
- NMR : NMR reveals aromatic protons (δ 6.8–8.2 ppm) and imine proton (δ ~8.5 ppm) .
- Single-Crystal XRD : Resolves stereochemistry (E/Z isomerism) and confirms planarity of the Schiff base .
- Elemental Analysis : Validates purity (>98%) by matching calculated vs. experimental C, H, N values .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Methodological Answer :
- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values typically 25–50 µg/mL) .
- Antioxidant Activity : Assess via DPPH radical scavenging (IC₅₀ values ~30–40 µM) .
- Experimental Controls : Include ciprofloxacin (antibacterial) and ascorbic acid (antioxidant) as positive controls .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic properties and receptor interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to determine HOMO-LUMO gaps (~4.5 eV), indicating redox activity .
- Molecular Docking : Use AutoDock Vina to simulate binding to HDAC enzymes (binding energy ≤ −7.5 kcal/mol) or bacterial DNA gyrase (active site residues: Asp73, Tyr122) .
- MD Simulations : Run 100 ns trajectories to assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying MIC values across studies)?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
- Batch Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>99% purity required for reproducibility) .
- Meta-Analysis : Pool data from ≥5 independent studies to identify outliers and validate trends .
Q. How can factorial design optimize the synthesis and biological evaluation processes?
- Methodological Answer :
- 2³ Factorial Design : Test variables like temperature (60–80°C), solvent (ethanol vs. DMF), and catalyst concentration (1–3% acetic acid) .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (target: ≥85%) and bioactivity .
| Factor | Low Level | High Level | Significance (p-value) |
|---|---|---|---|
| Temperature | 60°C | 80°C | <0.05 |
| Solvent Polarity | Ethanol | DMF | 0.12 |
| Catalyst Concentration | 1% | 3% | <0.01 |
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and minimize isomerization .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of imine formation .
- Crystallization Control : Optimize cooling rates (0.5–1°C/min) to prevent amorphous byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
